

Technical Guide: Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide

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Compound of Interest

Compound Name: (R)-Norfluoxetine-d5 Phthalimide
(Phenyl-d5)

Cat. No.: B12411346

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, (R)-Norfluoxetine-d5 Phthalimide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical testing associated with this reference material.

Introduction

(R)-Norfluoxetine-d5 Phthalimide is a deuterated analog of a derivative of Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, Fluoxetine. The incorporation of five deuterium atoms on the phenyl ring makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the accurate determination of (R)-Norfluoxetine levels in various biological matrices by correcting for variability in sample preparation and instrument response.

This guide outlines the critical quality parameters, analytical methodologies, and data interpretation relevant to a typical Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide.

Physicochemical Properties

A summary of the fundamental physicochemical properties of (R)-Norfluoxetine-d5 Phthalimide is presented in the table below.

Property	Value
Chemical Name	2-[(3R)-3-(Phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione
CAS Number	1346617-46-6
Molecular Formula	C ₂₄ H ₁₃ D ₅ F ₃ NO ₃
Molecular Weight	430.43 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Chloroform

Analytical Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide. These values are representative and may vary slightly between different batches.

Purity and Impurity Profile

Test	Specification	Typical Result
Chemical Purity (HPLC)	≥ 98.0%	98.35%
Isotopic Purity (MS)	≥ 99 atom % D	≥ 99 atom % D
d ₅ Content (MS)	≤ 0.5%	< 0.1%
Residual Solvents (GC-HS)	Conforms to ICH Q3C	Conforms
Water Content (Karl Fischer)	≤ 0.5%	< 0.2%

Identity Confirmation

Test	Specification	Result
¹ H NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrometry (ESI-MS)	Conforms to structure	Conforms
High-Resolution Mass Spectrometry (HRMS)	Within ± 5 ppm	Conforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical industry practices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is accurately weighed and dissolved in methanol to a concentration of approximately 1 mg/mL.
- Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

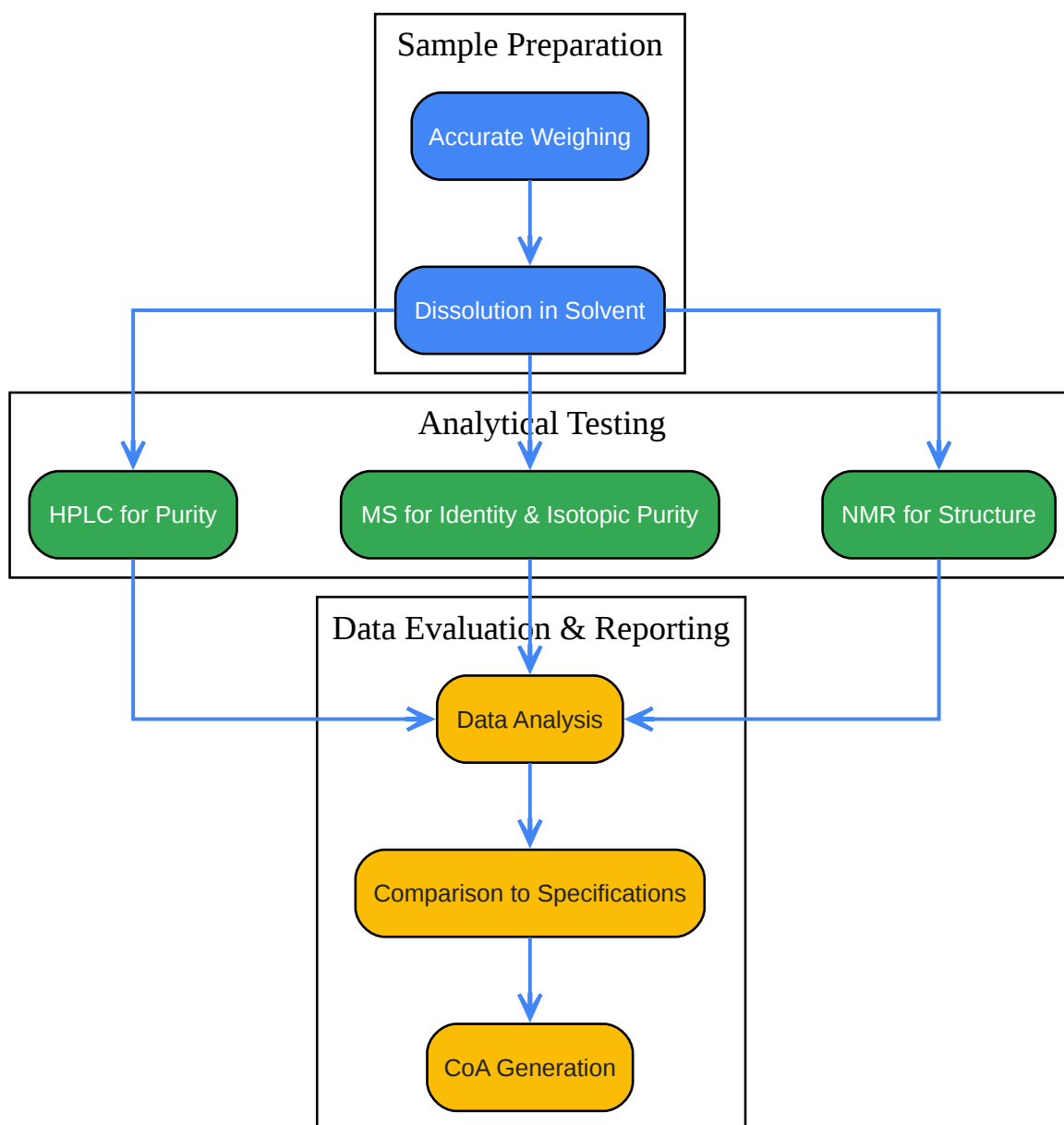
- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan and Multiple Reaction Monitoring (MRM) for isotopic distribution.
- Sample Infusion: The sample, prepared in methanol, is directly infused into the mass spectrometer.
- Data Analysis: The molecular ion peak is confirmed. The isotopic distribution is analyzed to determine the percentage of deuterated species (d_5) and the presence of any d_0 impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Solvent: Chloroform- d ($CDCl_3$).
- Experiment: 1H NMR.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts, multiplicities, and integration values, which are then compared to the expected structure of (R)-Norfluoxetine- d_5 Phthalimide. The absence of signals corresponding to the deuterated phenyl protons confirms the isotopic labeling.

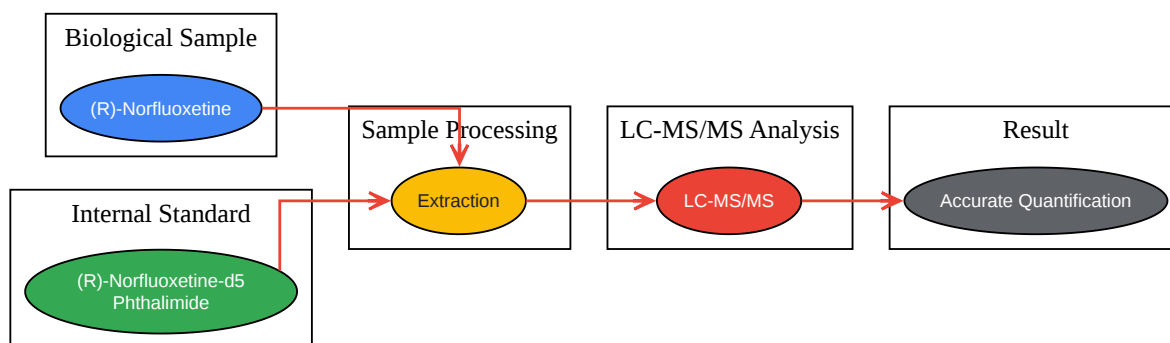
Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and use of (R)-Norfluoxetine- d_5 Phthalimide.



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Caption: Workflow for the Certificate of Analysis Generation.



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Caption: Use of the Internal Standard in Bioanalytical Quantification.

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